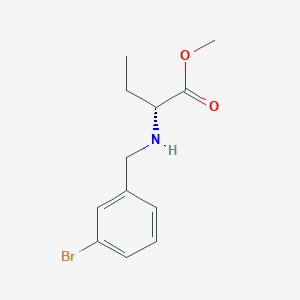
(R)-Methyl 2-((3-bromobenzyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-((3-bromobenzyl)amino)butanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromobenzyl group attached to the amino moiety and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-((3-bromobenzyl)amino)butanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-aminobutanoic acid.
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Bromobenzylation: The protected amino acid is then reacted with 3-bromobenzyl bromide in the presence of a base like sodium hydride to introduce the bromobenzyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the free amine.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to obtain ®-Methyl 2-((3-bromobenzyl)amino)butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: ®-Methyl 2-((3-bromobenzyl)amino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-((3-bromobenzyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-((3-bromobenzyl)amino)butanoate involves its interaction with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- ®-Methyl 2-((3-chlorobenzyl)amino)butanoate
- ®-Methyl 2-((3-fluorobenzyl)amino)butanoate
- ®-Methyl 2-((3-methylbenzyl)amino)butanoate
Comparison:
Uniqueness: The presence of the bromine atom in ®-Methyl 2-((3-bromobenzyl)amino)butanoate imparts unique reactivity, particularly in substitution reactions. Bromine is a good leaving group, making this compound more reactive compared to its chloro, fluoro, or methyl analogs.
Reactivity: The bromine atom also influences the compound’s electronic properties, potentially enhancing its interactions with biological targets.
Eigenschaften
Molekularformel |
C12H16BrNO2 |
|---|---|
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
methyl (2R)-2-[(3-bromophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-3-11(12(15)16-2)14-8-9-5-4-6-10(13)7-9/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
ICPKUNLCXFREQF-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@H](C(=O)OC)NCC1=CC(=CC=C1)Br |
Kanonische SMILES |
CCC(C(=O)OC)NCC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)


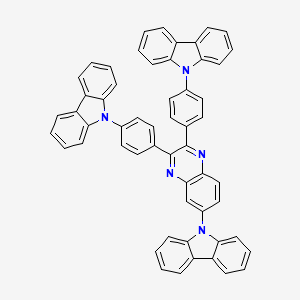
![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14118921.png)
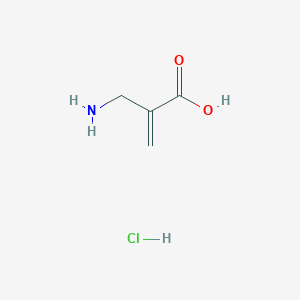
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118929.png)

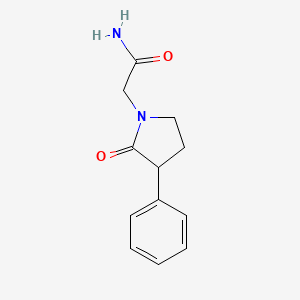
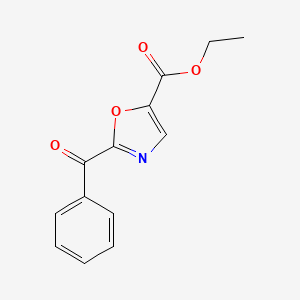
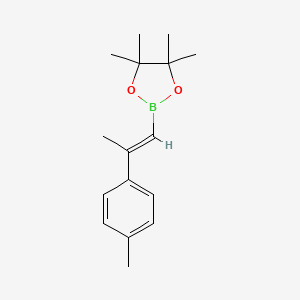
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)

